molecular formula C21H28N4O5 B11465118 1-{5-[(4,7-dimethoxy-1,3-benzodioxol-5-yl)methyl]-4,5-dihydro-1,2-oxazol-3-yl}-N-[(1-ethyl-3-methyl-1H-pyrazol-4-yl)methyl]methanamine

1-{5-[(4,7-dimethoxy-1,3-benzodioxol-5-yl)methyl]-4,5-dihydro-1,2-oxazol-3-yl}-N-[(1-ethyl-3-methyl-1H-pyrazol-4-yl)methyl]methanamine

Cat. No.: B11465118
M. Wt: 416.5 g/mol
InChI Key: CBDGBVAQYVFIMX-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1-{5-[(4,7-dimethoxy-1,3-benzodioxol-5-yl)methyl]-4,5-dihydro-1,2-oxazol-3-yl}-N-[(1-ethyl-3-methyl-1H-pyrazol-4-yl)methyl]methanamine is a complex organic compound with potential applications in various scientific fields. This compound features a unique structure that includes a benzodioxole moiety, an oxazole ring, and a pyrazole group, making it an interesting subject for research in medicinal chemistry and pharmacology.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-{5-[(4,7-dimethoxy-1,3-benzodioxol-5-yl)methyl]-4,5-dihydro-1,2-oxazol-3-yl}-N-[(1-ethyl-3-methyl-1H-pyrazol-4-yl)methyl]methanamine typically involves multiple steps:

    Formation of the Benzodioxole Moiety: This step involves the reaction of appropriate phenolic compounds with methoxy groups to form the benzodioxole structure.

    Synthesis of the Oxazole Ring: The oxazole ring can be synthesized through cyclization reactions involving amino alcohols and carboxylic acids under acidic or basic conditions.

    Attachment of the Pyrazole Group: The pyrazole group is introduced through a condensation reaction between hydrazines and α,β-unsaturated carbonyl compounds.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of catalysts, controlled reaction environments, and purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

1-{5-[(4,7-dimethoxy-1,3-benzodioxol-5-yl)methyl]-4,5-dihydro-1,2-oxazol-3-yl}-N-[(1-ethyl-3-methyl-1H-pyrazol-4-yl)methyl]methanamine can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst.

    Substitution: Nucleophilic substitution reactions can occur at the benzodioxole moiety or the oxazole ring.

Common Reagents and Conditions

    Oxidation: Potassium permanganate (KMnO₄), chromium trioxide (CrO₃)

    Reduction: Hydrogen gas (H₂), palladium on carbon (Pd/C)

    Substitution: Sodium hydride (NaH), alkyl halides

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction could produce alcohols or amines.

Scientific Research Applications

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its interactions with biological macromolecules.

    Medicine: Investigated for its potential therapeutic effects, particularly in cancer research.

    Industry: Utilized in the development of new materials or as a catalyst in chemical reactions.

Mechanism of Action

The mechanism of action of 1-{5-[(4,7-dimethoxy-1,3-benzodioxol-5-yl)methyl]-4,5-dihydro-1,2-oxazol-3-yl}-N-[(1-ethyl-3-methyl-1H-pyrazol-4-yl)methyl]methanamine involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins involved in cellular processes. The compound’s unique structure allows it to bind to these targets and modulate their activity, leading to various biological effects.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

1-{5-[(4,7-dimethoxy-1,3-benzodioxol-5-yl)methyl]-4,5-dihydro-1,2-oxazol-3-yl}-N-[(1-ethyl-3-methyl-1H-pyrazol-4-yl)methyl]methanamine stands out due to its combination of a benzodioxole moiety, an oxazole ring, and a pyrazole group. This unique structure provides it with distinct chemical and biological properties, making it a valuable compound for research and potential therapeutic applications.

Properties

Molecular Formula

C21H28N4O5

Molecular Weight

416.5 g/mol

IUPAC Name

1-[5-[(4,7-dimethoxy-1,3-benzodioxol-5-yl)methyl]-4,5-dihydro-1,2-oxazol-3-yl]-N-[(1-ethyl-3-methylpyrazol-4-yl)methyl]methanamine

InChI

InChI=1S/C21H28N4O5/c1-5-25-11-15(13(2)23-25)9-22-10-16-8-17(30-24-16)6-14-7-18(26-3)20-21(19(14)27-4)29-12-28-20/h7,11,17,22H,5-6,8-10,12H2,1-4H3

InChI Key

CBDGBVAQYVFIMX-UHFFFAOYSA-N

Canonical SMILES

CCN1C=C(C(=N1)C)CNCC2=NOC(C2)CC3=CC(=C4C(=C3OC)OCO4)OC

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.